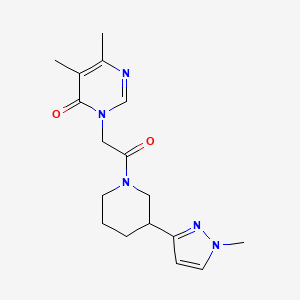

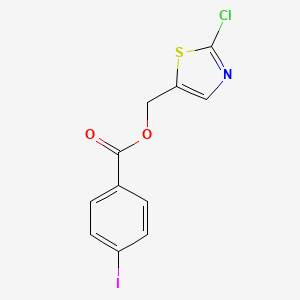

![molecular formula C13H13ClN4 B2648396 3-甲基-1-苯基-1H-吡唑并[3,4-b]吡啶-5-胺盐酸 CAS No. 1794300-26-7](/img/structure/B2648396.png)

3-甲基-1-苯基-1H-吡唑并[3,4-b]吡啶-5-胺盐酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

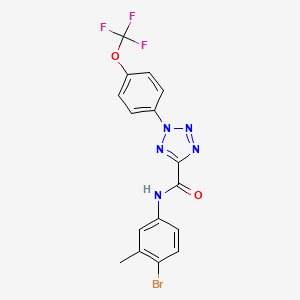

“3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride” is a derivative of aminopyrazole . It belongs to a group of heterocyclic compounds known as 1H-pyrazolo[3,4-b]pyridines .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

1H-pyrazolo[3,4-b]pyridines present two possible tautomeric forms: the 1H- and 2H-isomers . They can present up to five diversity centers that allow a wide range of possible combinations of substituents .Chemical Reactions Analysis

The chemical reactions of 1H-pyrazolo[3,4-b]pyridine derivatives involve various synthetic strategies and approaches . For instance, 5-Amino-3-methyl-1-phenylpyrazole reacts with 6-methyl-4-oxo-4H–benzopyran-3-carboxaldehyde to yield certain products .科学研究应用

合成和衍生物的形成

3-甲基-1-苯基-1H-吡唑并[3,4-b]吡啶-5-胺盐酸盐是合成多种杂环化合物的一个关键前体。值得注意的是,它已在离子液体环境中用于合成 3-甲基-1,4,6-三芳基-1H-吡唑并[3,4-b]吡啶,展示了该方案在简化后处理、温和反应条件、高产率和环境友好性方面的优势 (Shi, Zhou, & Liu, 2010)。此外,由 InCl3 催化的水中微波辅助一锅合成法促进了羰基吡唑并[3,4-b]吡啶衍生物和含有吡唑并吡啶部分的新查耳酮衍生物的生产,突出了该化合物在生成 N-稠合杂环中的效用,产率良好至极好 (Polo et al., 2017)。

结构和互变异构研究

相关吡唑并[3,4-b]吡啶化合物的结构分析和互变异构研究揭示了这些化合物可以采用的有趣的两性离子结构。例如,5-甲基-2-苯基-3,3a,4,5,6,7-六氢-2H-吡唑并[4,3-c]吡啶-3-酮已被证明以两性离子形式存在,质子定位在哌啶环中的氮原子上。这一性质已通过 X 射线分析得到阐明,提供了对互变异构结构和这些化合物在不同状态下的稳定性的见解 (Buzykin et al., 2014)。

抗癌和抗菌活性

3-甲基-1-苯基-1H-吡唑并[3,4-b]吡啶-5-胺衍生物的生物活性一直是人们关注的主题,特别是在开发潜在的抗癌和抗菌剂方面。例如,已经合成了一种新型的烷基酰胺官能化的三氟甲基取代的吡唑并[3,4-b]吡啶衍生物,并测试了它们对各种癌细胞系的抗癌活性,证明了在微摩尔浓度下有希望的生物活性 (Chavva et al., 2013)。此外,基于 3-甲基 1-苯基-5-苯磺酰胺吡唑的新型杂环表现出显着的抗菌活性,进一步证明了该化学物质在药物开发中的潜力 (El‐Emary 等人,2002)。

安全和危害

未来方向

1H-pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .

属性

IUPAC Name |

3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4.ClH/c1-9-12-7-10(14)8-15-13(12)17(16-9)11-5-3-2-4-6-11;/h2-8H,14H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQGLEXLYNMLAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(C=N2)N)C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyanopropyl)-4-[methyl(propyl)amino]benzamide](/img/structure/B2648313.png)

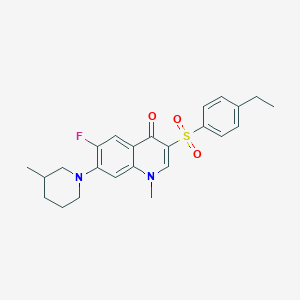

![7-Methyl-2-(3-morpholinopropyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2648320.png)

![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2648323.png)

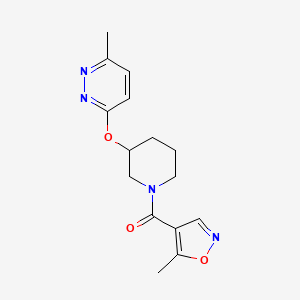

![{6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride](/img/structure/B2648325.png)

![3-[3-(3-Bromophenyl)-4-formylpyrazol-1-yl]propanoic acid](/img/structure/B2648332.png)